molecular formula C5H2BrFNNaO2S B13109849 Sodium 6-bromo-2-fluoropyridine-3-sulfinate

Sodium 6-bromo-2-fluoropyridine-3-sulfinate

Cat. No.: B13109849
M. Wt: 262.03 g/mol
InChI Key: DXXUKRIGZBQTOW-UHFFFAOYSA-M
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Description

Sodium 6-bromo-2-fluoropyridine-3-sulfinate is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a bromine atom at the 6th position, a fluorine atom at the 2nd position, and a sulfinate group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 2-bromo-6-fluoropyridine as a starting material, which is then subjected to sulfonation reactions to introduce the sulfinate group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale sulfonation reactions using appropriate sulfonating agents under controlled conditions. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 6-bromo-2-fluoropyridine-3-sulfinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Sodium 6-bromo-2-fluoropyridine-3-sulfinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which sodium 6-bromo-2-fluoropyridine-3-sulfinate exerts its effects depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H2BrFNNaO2S

Molecular Weight

262.03 g/mol

IUPAC Name

sodium;6-bromo-2-fluoropyridine-3-sulfinate

InChI

InChI=1S/C5H3BrFNO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

DXXUKRIGZBQTOW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC(=C1S(=O)[O-])F)Br.[Na+]

Origin of Product

United States

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